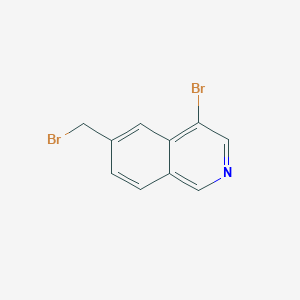

4-Bromo-6-(bromomethyl)isoquinoline

Beschreibung

Contextualization of Isoquinoline (B145761) Chemistry in Advanced Organic Synthesis

The isoquinoline framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic chemistry. youtube.com This motif is found in numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, and is a core component of many synthetic pharmaceuticals. youtube.com The presence of the nitrogen atom in the ring system not only influences the electronic properties of the molecule but also provides a site for protonation and quaternization, impacting its biological and physical characteristics.

In advanced organic synthesis, isoquinolines serve as key building blocks for the construction of more complex molecular architectures. organic-chemistry.org Their utility stems from the reactivity of both the benzene and pyridine rings, allowing for a wide range of chemical transformations. Electrophilic substitution reactions typically occur on the benzene portion of the molecule, while nucleophilic substitutions are more common on the pyridine ring, particularly at the C1 and C3 positions. youtube.com The development of modern catalytic methods, including cross-coupling reactions, has further enhanced the ability of chemists to functionalize the isoquinoline scaffold with a high degree of precision. organic-chemistry.org

Strategic Importance of Halogenated and Alkyl-Halogenated Isoquinoline Scaffolds as Chemical Building Blocks

The introduction of halogen atoms onto the isoquinoline core is a powerful strategy for increasing its synthetic value. Halogenated isoquinolines are crucial intermediates in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in a variety of coupling reactions. acs.org These reactions, such as Suzuki, Sonogashira, and Stille couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted isoquinolines that would be difficult to prepare by other means. acs.org The position of the halogen atom on the isoquinoline ring dictates its reactivity and the types of transformations it can undergo. For instance, halogenation at the C4 position has been a significant challenge, making the development of methods for its selective synthesis an important area of research. acs.org

Alkyl-halogenated isoquinolines, which feature a halogen atom on a side chain attached to the isoquinoline ring, represent another important class of building blocks. enamine.net The alkyl halide moiety serves as a reactive electrophile, readily participating in nucleophilic substitution reactions to form new bonds with a wide range of nucleophiles, including amines, alcohols, and thiols. enamine.net This reactivity makes alkyl-halogenated isoquinolines valuable for introducing a variety of functional groups and for linking the isoquinoline scaffold to other molecular fragments. The stability of alkyl halides can vary, with primary alkyl halides being more reactive towards displacement than secondary or tertiary ones. nih.gov

Rationale for Dedicated Academic Research on 4-Bromo-6-(bromomethyl)isoquinoline

The compound 4-Bromo-6-(bromomethyl)isoquinoline is a bifunctional molecule that combines the key features of both a halogenated and an alkyl-halogenated isoquinoline. The presence of a bromine atom at the C4 position and a bromomethyl group at the C6 position provides two distinct reactive sites for orthogonal chemical modifications. This dual reactivity makes it a highly attractive building block for the synthesis of complex molecules with precisely controlled architectures.

The bromine atom on the aromatic ring can be utilized in transition metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl substituents. Simultaneously, the bromomethyl group can undergo nucleophilic substitution reactions to introduce a wide range of functional groups or to tether the isoquinoline core to other molecules. This orthogonality allows for a stepwise and controlled elaboration of the molecular structure, which is a significant advantage in multistep organic synthesis. The unique substitution pattern of 4-Bromo-6-(bromomethyl)isoquinoline makes it a valuable tool for creating libraries of diverse compounds for drug discovery and other applications.

Scope and Current Limitations of Research in the Chemical Sciences Pertaining to the Compound

Current research on 4-Bromo-6-(bromomethyl)isoquinoline is primarily focused on its synthesis and its application as a versatile building block in the construction of more complex molecules. The development of efficient and selective synthetic routes to this compound is an active area of investigation. While general methods for the synthesis of brominated and bromomethylated isoquinolines exist, the specific preparation of the 4-bromo-6-(bromomethyl) isomer can be challenging and often requires multi-step sequences.

A significant limitation in the current body of research is the lack of extensive studies on the biological activity of compounds directly derived from 4-Bromo-6-(bromomethyl)isoquinoline. While the isoquinoline core is known to be a key pharmacophore in many bioactive molecules, the specific contribution of the 4-bromo and 6-bromomethyl substitution pattern to biological activity is not yet well-understood. Further research is needed to explore the potential of this compound and its derivatives as therapeutic agents, probes for chemical biology, or functional materials. The exploration of its reactivity in a wider range of chemical transformations and the development of more efficient synthetic protocols are also important areas for future research.

Compound Information Table

| Compound Name |

| 4-Bromo-6-(bromomethyl)isoquinoline |

| 4-Bromo-6-methylisoquinoline (B598380) |

| 4-Bromoisoquinoline (B23445) |

| 4-Bromoisoquinolin-1(2H)-one |

| 4-Bromo-3-phenylisoquinolin-1(2H)-one |

| 4-Bromo-3-o-tolylisoquinolin-1(2H)-one |

| 4-Bromo-3-(4-methoxyphenyl)isoquinoline |

| 4-Bromo-3-(5-bromothiophen-2-yl)isoquinolin-1(2H)-one |

| 6-Bromo-4-methyl-2-(1H)-quinolinone |

| 8-bromo-6-fluoroisoquinoline |

| 4-Bromo-6-methoxyquinoline |

| 6-bromo-4-chloroquinoline |

| 4-bromoaniline |

| 6-bromoquinoline-4(1H)-one |

| 3-(4-bromanilino)ethyl acrylate |

| 6-bromo-4-iodoquinoline |

| N-(4-bromophenyl)-3-oxobutyramide |

| 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 4-hydroxyquinoline |

| Papaverine |

| Morphine |

| Phosphorus tribromide |

| Phosphorus oxychloride |

| Triethyl orthoformate |

| Malonic acid |

| Isopropyl ester |

| Toluene |

| Methanol |

| Ethanol (B145695) |

| Ethyl acetate (B1210297) |

| Dichloromethane |

| Petroleum ether |

| N,N-dimethylformamide |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7Br2N |

|---|---|

Molekulargewicht |

300.98 g/mol |

IUPAC-Name |

4-bromo-6-(bromomethyl)isoquinoline |

InChI |

InChI=1S/C10H7Br2N/c11-4-7-1-2-8-5-13-6-10(12)9(8)3-7/h1-3,5-6H,4H2 |

InChI-Schlüssel |

DZXVXQFMSACVAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CN=CC(=C2C=C1CBr)Br |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 4 Bromo 6 Bromomethyl Isoquinoline

De Novo Synthesis Approaches to the Isoquinoline (B145761) Core with Subsequent Functionalization

The construction of the target molecule is logically approached by first synthesizing a 6-methylisoquinoline (B1300163) intermediate. This precursor is then subjected to two distinct and sequential bromination reactions: one targeting the C-4 position of the heterocyclic ring and another involving the benzylic C-6 methyl group. This staged approach allows for controlled introduction of the bromine atoms at the desired positions.

Cyclization Reactions for Isoquinoline Ring Formation

Several classical and modern synthetic reactions can be adapted to form the core 6-methylisoquinoline structure. These methods start from appropriately substituted benzene (B151609) derivatives and build the second, nitrogen-containing ring through cyclization.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org To produce a 6-methylisoquinoline precursor, the synthesis would commence with a β-(3-methylphenyl)ethylamine derivative.

The reaction proceeds by treating the corresponding N-acyl derivative with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org This promotes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.org The resulting 6-methyl-3,4-dihydroisoquinoline (B11923659) can then be aromatized to 6-methylisoquinoline through oxidation, often using a palladium catalyst or other dehydrogenating agents. The reaction is particularly effective when the benzene ring contains electron-donating groups, which facilitates the electrophilic cyclization step. nrochemistry.com

Table 1: Overview of Bischler-Napieralski Reaction for 6-Methylisoquinoline Synthesis

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Amide Formation | Acylation of β-(3-methylphenyl)ethylamine. | Acyl chloride or anhydride | N-Acyl-β-(3-methylphenyl)ethylamine |

| 2. Cyclization | Intramolecular electrophilic aromatic substitution. | POCl₃, P₂O₅, or Tf₂O nrochemistry.com | 6-Methyl-3,4-dihydroisoquinoline |

| 3. Aromatization | Dehydrogenation to form the aromatic isoquinoline ring. | Pd/C, DDQ | 6-Methylisoquinoline |

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines by reacting a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org Similar to the Bischler-Napieralski approach, a β-(3-methylphenyl)ethylamine would serve as the starting material to incorporate the C-6 methyl group.

The reaction mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. wikipedia.org This yields a 1,2,3,4-tetrahydroisoquinoline. depaul.edu Subsequent oxidation is required to achieve the fully aromatic 6-methylisoquinoline core. The Pictet-Spengler reaction is foundational in alkaloid synthesis and has been widely applied in organic and combinatorial chemistry. wikipedia.orgnih.gov

The Pomeranz-Fritsch reaction offers a more direct route to isoquinolines, avoiding the need for a final oxidation step. organicreactions.orgwikipedia.org This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.com

To synthesize the 6-methylisoquinoline core, the reaction would utilize 3-methylbenzaldehyde (B113406) as the starting aldehyde. The subsequent cyclization, typically promoted by strong acids like sulfuric acid, directly yields the aromatic isoquinoline ring system. wikipedia.orgthermofisher.com This method is valuable for creating substitution patterns that may be difficult to achieve with other cyclization strategies. organicreactions.orgresearchgate.net

Table 2: Comparison of Isoquinoline Core Synthesis Methods

| Reaction | Starting Precursor (for 6-methyl derivative) | Key Reagent(s) | Initial Product | Aromatization Required? |

|---|---|---|---|---|

| Bischler-Napieralski | β-(3-methylphenyl)ethylamine | POCl₃, P₂O₅ wikipedia.org | Dihydroisoquinoline nrochemistry.com | Yes |

| Pictet-Spengler | β-(3-methylphenyl)ethylamine | Aldehyde/Ketone, Acid wikipedia.org | Tetrahydroisoquinoline wikipedia.org | Yes |

| Pomeranz-Fritsch | 3-Methylbenzaldehyde | 2,2-Dialkoxyethylamine, H₂SO₄ wikipedia.org | Isoquinoline | No |

| Palladium-Catalyzed Annulation | Varies (e.g., ortho-halo benzonitrile) | Pd catalyst, coupling partner | Isoquinoline | No |

Modern synthetic chemistry offers powerful palladium-catalyzed methods for constructing isoquinoline frameworks. These reactions often exhibit high efficiency and functional group tolerance. One prominent example is the Larock isoquinoline synthesis, which involves the palladium-catalyzed annulation of o-(1-alkynyl)benzaldimines. acs.org Another approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization to form the isoquinoline ring. rsc.org

To generate 6-methylisoquinoline, these strategies would require starting materials bearing a methyl group at the appropriate position on the benzene ring. For instance, a palladium-catalyzed C-H activation/annulation could be employed, starting with a suitably substituted N-methoxy benzamide. mdpi.com These methods are highly regioselective and can provide direct access to complex, substituted isoquinolines in a single pot. rsc.orgresearchgate.net

Regioselective Introduction of Bromine at the C-4 Position

Once the 6-methylisoquinoline core has been synthesized, the next critical step is the regioselective bromination at the C-4 position. Direct electrophilic bromination of the isoquinoline ring can lead to a mixture of products, making regiocontrol a significant challenge. However, specific methods have been developed to achieve selective C-4 functionalization.

One effective strategy involves a palladium-catalyzed electrocyclic reaction using 2-alkynyl benzyl (B1604629) azides, which can selectively afford 4-bromoisoquinolines in the presence of a palladium bromide catalyst system (e.g., PdBr₂/CuBr₂/LiBr). researchgate.net Another approach relates to the C-4 bromination first reported by Edinger and Bossung, which may involve direct bromination under controlled acidic conditions. acs.org The synthesis of C4-substituted isoquinolines has also been achieved using 4-bromoisoquinoline (B23445) as a starting material for Heck reactions, indicating that reliable methods for its preparation exist. nih.gov

Following the successful C-4 bromination, the final transformation is the bromination of the 6-methyl group. This is typically achieved through a free-radical bromination reaction. byjus.compearson.com Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like UV light or azobisisobutyronitrile (AIBN), are standard for converting a benzylic methyl group into a bromomethyl group. byjus.comyoutube.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Selective Bromomethylation at the C-6 Position of the Isoquinoline System

A primary strategy for the synthesis of 4-Bromo-6-(bromomethyl)isoquinoline involves the late-stage functionalization of a 4-bromo-6-methylisoquinoline (B598380) precursor. This approach hinges on the selective conversion of the C-6 methyl group into a bromomethyl group without affecting other positions on the heterocyclic ring.

The most direct and widely employed method for converting a benzylic methyl group to a bromomethyl group is through free radical bromination. The methyl group at the C-6 position of the isoquinoline ring is analogous to a benzylic position, as the resulting radical intermediate is stabilized by resonance with the aromatic system.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic addition to the aromatic rings. youtube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). The reaction is performed in a non-polar solvent, most commonly carbon tetrachloride (CCl₄) or cyclohexane, to prevent ionic side reactions. The selectivity for the benzylic position is high due to the stability of the benzylic radical intermediate formed during the propagation step of the radical chain reaction. youtube.com

Table 1: Typical Conditions for Radical Bromination of Benzylic Positions

| Parameter | Condition | Purpose |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br• radicals. |

| Initiator | AIBN or Benzoyl Peroxide / UV Light | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvent to favor the radical pathway. |

| Temperature | Reflux | Provides thermal energy for initiation and propagation. |

The reaction proceeds via a standard three-step radical mechanism: initiation, propagation, and termination. The high regioselectivity for the benzylic C-H bond over other aromatic or aliphatic C-H bonds makes this a powerful tool for the synthesis of the target compound from 4-bromo-6-methylisoquinoline.

While radical bromination is highly effective, other strategies can be employed to functionalize the benzylic C-6 position, often involving the interconversion of other functional groups. These multi-step pathways can offer advantages if the corresponding precursors are more accessible.

One common alternative involves the synthesis of 4-bromo-6-(hydroxymethyl)isoquinoline as an intermediate. This alcohol can be prepared by the reduction of 4-bromo-isoquinoline-6-carbaldehyde or 4-bromo-isoquinoline-6-carboxylic acid. The subsequent conversion of the primary alcohol to the corresponding bromide is a standard transformation that can be achieved with a variety of reagents, including:

Phosphorus tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.

Thionyl bromide (SOBr₂): Similar to PBr₃, it provides a clean conversion with gaseous byproducts.

Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

These methods provide reliable alternatives to direct radical bromination for introducing the bromomethyl group at the C-6 position.

Emerging Synthetic Technologies Applied to 4-Bromo-6-(bromomethyl)isoquinoline

While specific literature detailing the application of emerging synthetic technologies to the production of 4-Bromo-6-(bromomethyl)isoquinoline is limited, principles from advancements in the synthesis of related isoquinoline derivatives can be extrapolated. These modern techniques offer potential improvements in efficiency, safety, and sustainability over classical methods.

Continuous Flow Chemistry Applications in Isoquinoline Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, presents significant advantages for the synthesis of complex molecules like substituted isoquinolines. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety.

For the synthesis of 4-Bromo-6-(bromomethyl)isoquinoline, flow chemistry could be particularly beneficial for halogenation steps, which often involve highly reactive and hazardous reagents like elemental bromine. rsc.org Performing such reactions in a flow reactor minimizes the volume of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for rapid heat dissipation, preventing thermal runaways. rsc.org A hypothetical flow process could involve the controlled introduction of a 6-methylisoquinoline precursor and a brominating agent into a heated reactor coil to achieve regioselective bromination at the C4 position, followed by a subsequent photochemical flow reactor for the benzylic bromination of the methyl group.

Recent studies have demonstrated the utility of flow chemistry in producing various quinoline (B57606) and isoquinoline scaffolds, often coupling multiple reaction steps in a continuous, uninterrupted sequence. researchgate.netvapourtec.com This "telescoped" approach avoids the need for isolation and purification of intermediates, significantly reducing waste and processing time.

| Parameter | Batch Processing (Conventional) | Continuous Flow Processing (Hypothetical) | Advantage in Flow |

| Safety | Large quantities of hazardous reagents (e.g., Br₂) handled at once. | Small reagent volumes in the reaction zone at any time. | Significantly reduced risk of exposure and thermal runaway. rsc.org |

| Heat Transfer | Limited by vessel surface area; potential for localized hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. | Precise temperature control, minimizing side product formation. |

| Reaction Time | Often hours to days, including heating and cooling cycles. | Seconds to minutes due to efficient mixing and heat transfer. | Increased productivity and throughput. vapourtec.com |

| Scalability | Challenging; requires larger reactors and poses safety issues. | Achieved by running the system for longer durations ("scaling out"). | More straightforward and safer scale-up from lab to production. rsc.org |

| Process Control | Manual or semi-automated control of bulk parameters. | Fully automated, precise control over stoichiometry, residence time. | Higher reproducibility and optimization potential. |

Photocatalytic Approaches to Halogenation and Functionalization

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. ijpsjournal.com This methodology avoids the high temperatures and harsh reagents often required in traditional thermal reactions.

For the synthesis of 4-Bromo-6-(bromomethyl)isoquinoline, photocatalysis offers two key potential applications:

C-H Bromination of the Isoquinoline Core: Direct C-H functionalization is a highly atom-economical strategy. Photocatalytic methods could potentially be employed to directly brominate the C4 position of a 6-methylisoquinoline precursor, using a suitable photocatalyst and a bromine source like N-bromosuccinimide (NBS) or tetrabromomethane (CBr₄). mdpi.com

Benzylic Bromination: The conversion of the 6-methyl group to a bromomethyl group is a radical-mediated process. Photocatalysis can generate the necessary bromine radicals from a mild source under visible light irradiation, offering a safer and more selective alternative to traditional methods that use initiators like AIBN or require UV light.

Research on related systems has shown the efficacy of photocatalysis in the functionalization of N-heterocycles. For instance, photoredox catalysis has been successfully used for the C-H functionalization at the benzylic position of N-aryl-tetrahydroisoquinolines. clockss.org Similarly, efficient protocols for the photocatalytic bromination of various aromatic and aliphatic substrates have been developed, demonstrating the in-situ generation of bromine from bromide salts, which circumvents the need to handle highly toxic liquid bromine. beilstein-journals.orgnih.gov

| Component | Example(s) | Role in Hypothetical Synthesis | Reference |

| Photocatalyst | Ru(bpy)₃Cl₂, Eosin Y, Organic Dyes | Absorbs visible light to initiate single-electron transfer (SET) processes, generating radical intermediates. | mdpi.comnih.gov |

| Light Source | Blue or Green LEDs | Provides the energy to excite the photocatalyst; offers low energy consumption and precise wavelength control. | beilstein-journals.org |

| Bromine Source | N-Bromosuccinimide (NBS), CBr₄, LiBr | Acts as the source of bromine atoms for either aromatic or benzylic bromination. | mdpi.combeilstein-journals.org |

| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | Solubilizes reactants and catalyst; its choice can influence reaction efficiency. | nih.gov |

| Reaction Conditions | Room Temperature, Ambient Atmosphere | Highlights the mildness of the method, reducing energy costs and decomposition of sensitive substrates. | ijpsjournal.com |

Electrosynthesis Modalities for Isoquinoline Derivatization

Electrosynthesis utilizes electrical current to drive chemical reactions, offering a green and reagent-free method for oxidation and reduction. By avoiding stoichiometric chemical oxidants and reductants, electrosynthesis can significantly reduce waste and improve the safety profile of a synthetic sequence. researchgate.net

The derivatization of an isoquinoline scaffold could be achieved via electrochemical C-H functionalization. researchgate.net For the synthesis of 4-Bromo-6-(bromomethyl)isoquinoline, one could envision an electrochemical approach to either introduce the bromine atom at the C4 position or functionalize the 6-methyl group. Anodic oxidation of an isoquinoline precursor in the presence of a bromide salt (e.g., LiBr or n-Bu₄NBr) could generate an electrophilic bromine species or a radical cation intermediate, leading to regioselective bromination on the aromatic core. thieme-connect.de

While direct electrochemical synthesis of the target compound has not been reported, the principles have been demonstrated in the synthesis of other functionalized N-heterocycles. These methods offer unique reactivity and selectivity, often proceeding under mild conditions without the need for metal catalysts. researchgate.net

Optimization and Scale-Up Considerations in 4-Bromo-6-(bromomethyl)isoquinoline Synthesis

The successful transition of a synthetic route from laboratory discovery to large-scale production hinges on rigorous optimization and careful consideration of scalability. For a multi-functionalized molecule like 4-Bromo-6-(bromomethyl)isoquinoline, this process is critical to ensure economic viability, safety, and reproducibility.

Reaction Condition Parameter Space Exploration

Optimizing a synthetic transformation requires a systematic exploration of the reaction parameter space. Modern approaches often use Design of Experiments (DoE) methodologies to efficiently map the effects of multiple variables and their interactions on reaction outcomes like yield, purity, and selectivity.

For a key step, such as a hypothetical palladium-catalyzed C-H bromination to install the C4-bromo substituent, the following parameters would be critical to investigate:

Temperature: Affects reaction rate and selectivity. Higher temperatures might increase conversion but could also lead to undesired side products or decomposition.

Solvent: Influences solubility, catalyst activity, and reaction pathways. A screening of various aprotic polar (e.g., DMF, DMAc) and nonpolar (e.g., Toluene, Dioxane) solvents would be necessary.

Reagent Stoichiometry: The molar ratios of the isoquinoline substrate, bromine source, catalyst, and any additives (e.g., bases, oxidants) must be finely tuned to maximize product formation and minimize waste.

Reaction Time: Monitoring the reaction profile over time is crucial to identify the point of maximum product accumulation and prevent subsequent degradation.

| Parameter | Range/Variables to Screen | Potential Impact on Synthesis |

| Temperature | 25 °C to 140 °C | Influences reaction kinetics and selectivity between C-H activation sites. |

| Solvent | Toluene, Dioxane, DMF, NMP, Acetonitrile | Affects catalyst stability, substrate solubility, and can alter the reaction mechanism. |

| Base | K₂CO₃, Cs₂CO₃, KOAc, PivOH | Crucial for proton abstraction steps in many C-H activation cycles; can affect catalyst turnover. |

| Bromine Source | NBS, CuBr₂, AgBr, LiBr | The nature of the halogen source can dictate the active brominating species and overall efficiency. |

| Atmosphere | Inert (N₂, Ar) vs. Air/O₂ | Some catalytic cycles require an oxidant, while others are sensitive to air and moisture. |

Catalyst Loading and Ligand Optimization Strategies

In transition-metal-catalyzed reactions, the choice of the metal precursor and, critically, the supporting ligand, are paramount for success. nih.gov For hypothetical cross-coupling or C-H functionalization routes to 4-Bromo-6-(bromomethyl)isoquinoline, extensive screening of catalysts and ligands would be required.

Catalyst Loading: Minimizing the amount of the (often expensive and toxic) transition metal catalyst is a key goal for process sustainability and cost-effectiveness. Optimization studies aim to find the lowest possible catalyst loading that maintains a high reaction rate and yield.

Ligand Screening: The ligand coordinates to the metal center and fundamentally dictates its electronic and steric properties. This, in turn, controls the catalyst's reactivity, stability, and selectivity. For palladium-catalyzed reactions, a wide array of phosphine-based ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) would be screened to identify the optimal choice for the specific transformation. nih.gov For example, bulky, electron-rich ligands often promote the challenging oxidative addition and reductive elimination steps in cross-coupling cycles.

The development of robust and recyclable catalytic systems is a major focus of green chemistry, and finding a catalyst-ligand combination that is not only highly active but also stable under process conditions is essential for scale-up. rsc.org

| Catalyst/Ligand Class | Example(s) | Role in C-H Functionalization/Coupling |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Source of the active Pd(0) or Pd(II) catalytic species. |

| Buchwald-Type Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that stabilize the metal center and promote key catalytic steps. nih.gov |

| Other Phosphine (B1218219) Ligands | PPh₃, P(t-Bu)₃, dppf | Offer a range of steric and electronic properties to modulate catalyst reactivity. |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donating ligands that form highly stable complexes, often resistant to high temperatures. |

| Bidentate Ligands | BINAP, 1,10-Phenanthroline | Can enforce specific geometries on the metal center, influencing regioselectivity. nih.gov |

Reactivity Profiles at the C-4 Bromo Substituent

The bromine atom at the C-4 position of the isoquinoline core is characteristic of an aryl halide and is thus an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors. acs.orgacs.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. For 4-Bromo-6-(bromomethyl)isoquinoline, the C-4 bromine atom would serve as the reactive handle for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. researchgate.net This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

While no specific examples utilizing 4-Bromo-6-(bromomethyl)isoquinoline are documented in the surveyed literature, the coupling of various bromoquinolines and bromoisoquinolines is well-precedented. It is anticipated that 4-Bromo-6-(bromomethyl)isoquinoline would readily undergo Suzuki-Miyaura coupling at the C-4 position with a range of aryl-, heteroaryl-, and vinylboronic acids or esters. The reaction would typically be catalyzed by a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine ligand and a base.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 4-Bromo-6-(bromomethyl)isoquinoline The following data is illustrative of typical conditions for Suzuki-Miyaura reactions on related bromo-isoquinoline scaffolds and is not based on documented reactions of 4-Bromo-6-(bromomethyl)isoquinoline.

| Coupling Partner (Boronic Acid) | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/H₂O | 4-Phenyl-6-(bromomethyl)isoquinoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-6-(bromomethyl)isoquinoline |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. This reaction is typically cocatalyzed by palladium and copper complexes in the presence of an amine base.

The alkynylation of the C-4 position of isoquinolines is a known transformation. nih.gov It is expected that 4-Bromo-6-(bromomethyl)isoquinoline would serve as a suitable electrophile for Sonogashira coupling. The reaction would likely proceed by treating the substrate with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine.

Table 2: Hypothetical Sonogashira Coupling of 4-Bromo-6-(bromomethyl)isoquinoline The following data is illustrative of typical conditions for Sonogashira reactions on related bromo-isoquinoline scaffolds and is not based on documented reactions of 4-Bromo-6-(bromomethyl)isoquinoline.

| Coupling Partner (Alkyne) | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-6-(bromomethyl)isoquinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | Toluene | 4-((Trimethylsilyl)ethynyl)-6-(bromomethyl)isoquinoline |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aromatic rings. The synthesis of 4-alkenylated isoquinoline derivatives via palladium-catalyzed methods has been reported, although often through cyclization routes rather than direct coupling with a 4-bromo precursor. nih.gov

For 4-Bromo-6-(bromomethyl)isoquinoline, a Heck reaction would be expected to occur between the C-4 position and various alkenes, such as acrylates, styrenes, or other vinyl compounds. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligandless in some cases), and a base to neutralize the hydrogen halide formed during the reaction.

Table 3: Hypothetical Heck Reaction of 4-Bromo-6-(bromomethyl)isoquinoline The following data is illustrative of typical conditions for Heck reactions on related bromo-isoquinoline scaffolds and is not based on documented reactions of 4-Bromo-6-(bromomethyl)isoquinoline.

| Coupling Partner (Alkene) | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 4-((E)-Styryl)-6-(bromomethyl)isoquinoline |

| n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | (E)-Butyl 3-(6-(bromomethyl)isoquinolin-4-yl)acrylate |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

While specific studies on the Negishi coupling of 4-Bromo-6-(bromomethyl)isoquinoline were not found, this reaction is generally applicable to bromo-substituted heterocycles. The reaction would involve the preparation of an organozinc reagent (e.g., from an alkyl or aryl halide) and its subsequent coupling with the isoquinoline substrate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated from a palladium source and a phosphine ligand.

Table 4: Hypothetical Negishi Coupling of 4-Bromo-6-(bromomethyl)isoquinoline The following data is illustrative of typical conditions for Negishi reactions on related bromo-aromatic scaffolds and is not based on documented reactions of 4-Bromo-6-(bromomethyl)isoquinoline.

| Coupling Partner (Organozinc) | Palladium Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | --- | THF | 4-Phenyl-6-(bromomethyl)isoquinoline |

| Methylzinc bromide | Pd(dppf)Cl₂ | --- | THF | 4-Methyl-6-(bromomethyl)isoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amine substrates, including primary and secondary amines, anilines, and amides. The palladium-catalyzed amination of haloquinolines has been explored for the synthesis of biologically active compounds. nih.govnih.gov

It is highly probable that the C-4 bromine of 4-Bromo-6-(bromomethyl)isoquinoline would undergo Buchwald-Hartwig amination. The reaction would require a palladium precatalyst, a specialized bulky phosphine ligand (such as those developed by Buchwald or Hartwig), and a strong, non-nucleophilic base like sodium tert-butoxide. This would allow for the introduction of various amino functionalities at the C-4 position.

Table 5: Hypothetical Buchwald-Hartwig Amination of 4-Bromo-6-(bromomethyl)isoquinoline The following data is illustrative of typical conditions for Buchwald-Hartwig aminations on related bromo-aromatic scaffolds and is not based on documented reactions of 4-Bromo-6-(bromomethyl)isoquinoline.

| Coupling Partner (Amine) | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(6-(Bromomethyl)isoquinolin-4-yl)morpholine |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 6-(Bromomethyl)-N-phenylisoquinolin-4-amine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The 4-bromo substituent on the isoquinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient C-4 position, forming a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While specific studies on 4-Bromo-6-(bromomethyl)isoquinoline are not extensively documented, the reactivity can be inferred from studies on analogous 4-bromoisoquinolines.

Common nucleophiles that can be employed in SNAr reactions with 4-bromoisoquinolines include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would be expected to yield 4-methoxy-6-(bromomethyl)isoquinoline. Similarly, displacement with primary or secondary amines, such as piperidine, would lead to the corresponding 4-amino-substituted isoquinolines.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on a 4-Bromoisoquinoline Core (Data presented is based on analogous reactions of 4-bromoisoquinolines and is for illustrative purposes)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Methoxide | Sodium Methoxide | DMF | 100-120 | 4-Methoxyisoquinoline derivative |

| Amine (Piperidine) | Piperidine | NMP | 150-180 | 4-(Piperidin-1-yl)isoquinoline derivative |

It is important to note that the presence of the 6-(bromomethyl) group might influence the reaction conditions and potentially lead to side reactions if the nucleophile can also react at the benzylic position. Careful optimization of reaction conditions is therefore crucial to achieve selective substitution at the C-4 position.

Lithiation and Subsequent Electrophilic Quenching Reactions

A powerful method for the functionalization of the 4-position of the isoquinoline ring is through lithium-halogen exchange. Treatment of 4-Bromo-6-(bromomethyl)isoquinoline with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), is expected to result in the rapid formation of 4-lithio-6-(bromomethyl)isoquinoline. This organolithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C-4 position.

The success of this two-step sequence relies on the chemoselective metal-halogen exchange at the sp²-hybridized carbon of the C-Br bond over potential reactions at the bromomethyl group. The significantly lower temperature required for the lithium-halogen exchange helps to prevent side reactions.

Common electrophiles that can be used to quench the 4-lithioisoquinoline intermediate include aldehydes, ketones, alkyl halides, and carbon dioxide. For example, quenching with benzaldehyde would yield [4-(hydroxyphenylmethyl)-6-(bromomethyl)isoquinoline], while reaction with dimethylformamide (DMF) would provide the corresponding 4-formyl derivative.

Table 2: Plausible Lithiation and Electrophilic Quenching Reactions of 4-Bromo-6-(bromomethyl)isoquinoline (Data presented is based on analogous reactions of 4-bromoisoquinolines and is for illustrative purposes)

| Organolithium Reagent | Electrophile | Quenching Product |

| n-Butyllithium | Benzaldehyde | α-(6-(Bromomethyl)isoquinolin-4-yl)benzenemethanol |

| tert-Butyllithium | Dimethylformamide (DMF) | 6-(Bromomethyl)isoquinoline-4-carbaldehyde |

| n-Butyllithium | Methyl iodide | 4-Methyl-6-(bromomethyl)isoquinoline |

Reductive Debromination Studies and Hydrogenation

The bromine atom at the 4-position can be selectively removed through reductive debromination or catalytic hydrogenation. These methods are valuable for accessing the corresponding 6-(bromomethyl)isoquinoline (B1612420) scaffold.

Catalytic hydrogenation is a common and efficient method for the reduction of aryl halides. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, the C-Br bond can be cleaved. u-tokyo.ac.jp The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. u-tokyo.ac.jpuci.edu This method is generally chemoselective for the reduction of the aryl halide over the benzylic bromide, although over-reduction to the corresponding methyl group can occur under harsh conditions.

Alternatively, reductive dehalogenation can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. This system offers a milder alternative to catalytic hydrogenation and can be performed at room temperature. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the debromination.

Table 3: Potential Conditions for Reductive Debromination of the 4-Bromo Moiety (Data presented is based on general methods for aryl bromide reduction and is for illustrative purposes)

| Method | Reagents | Catalyst | Solvent |

| Catalytic Hydrogenation | H₂ (gas) | 10% Pd/C | Ethanol |

| Reductive Dehalogenation | NaBH₄ | Pd(OAc)₂ | Methanol/THF |

Reactivity Profiles at the 6-(bromomethyl) Moiety

The 6-(bromomethyl) group of 4-Bromo-6-(bromomethyl)isoquinoline behaves as a typical benzylic halide, exhibiting high reactivity towards nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 pathway, depending on the nature of the nucleophile, the solvent, and the stability of the potential benzylic carbocation intermediate.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Oxygen-based nucleophiles readily displace the bromide of the 6-(bromomethyl) group to form ethers and esters. The reaction with alcohols, in the presence of a base to generate the corresponding alkoxide, proceeds via a Williamson ether synthesis-type mechanism to afford 6-(alkoxymethyl) derivatives. Similarly, carboxylate salts, such as sodium acetate, react to form the corresponding ester, 6-(acetoxymethyl)isoquinoline.

Table 4: Nucleophilic Substitution with Oxygen Nucleophiles at the 6-(bromomethyl) Position (Data presented is based on analogous reactions of 6-(bromomethyl)isoquinolines and is for illustrative purposes)

| Nucleophile | Reagent | Solvent | Product |

| Ethoxide | Sodium Ethoxide | Ethanol | 4-Bromo-6-(ethoxymethyl)isoquinoline |

| Acetate | Sodium Acetate | DMF | (4-Bromoisoquinolin-6-yl)methyl acetate |

| Phenoxide | Sodium Phenoxide | Acetone | 4-Bromo-6-(phenoxymethyl)isoquinoline |

Nitrogen nucleophiles, including primary, secondary, and tertiary amines, as well as azide (B81097) ions, are highly effective in displacing the benzylic bromide. Reactions with primary and secondary amines lead to the formation of the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Tertiary amines can react to form quaternary ammonium (B1175870) salts.

The azide ion is an excellent nucleophile for introducing a nitrogen functionality that can be further transformed, for example, through reduction to a primary amine or by cycloaddition reactions. The reaction of 6-(bromomethyl)isoquinoline derivatives with sodium azide in a polar aprotic solvent provides a straightforward route to 6-(azidomethyl)isoquinolines.

Table 5: Nucleophilic Substitution with Nitrogen Nucleophiles at the 6-(bromomethyl) Position (Data presented is based on analogous reactions of 6-(bromomethyl)isoquinolines and is for illustrative purposes)

| Nucleophile | Reagent | Solvent | Product |

| Benzylamine | Benzylamine | Acetonitrile | N-((4-Bromoisoquinolin-6-yl)methyl)benzenemethanamine |

| Morpholine | Morpholine | Dichloromethane | 4-(4-Bromo-6-(morpholinomethyl)isoquinoline) |

| Azide | Sodium Azide | DMF | 4-Bromo-6-(azidomethyl)isoquinoline |

The Complex Reactive Landscape of 4-Bromo-6-(bromomethyl)isoquinoline: A Review of Advanced Transformations

The intricate molecular architecture of 4-Bromo-6-(bromomethyl)isoquinoline, featuring two distinct bromine moieties, presents a rich and challenging landscape for synthetic chemists. The presence of both an aromatic C4-bromine and a benzylic C6-bromomethyl group offers the potential for highly selective and diverse chemical transformations. This article delves into the advanced reactivity and transformation chemistry of this versatile isoquinoline derivative, exploring the nuanced control required to functionalize each site selectively.

Future Research Trajectories and Unexplored Potential of 4 Bromo 6 Bromomethyl Isoquinoline

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two different C-Br bonds in 4-Bromo-6-(bromomethyl)isoquinoline offers a compelling platform for the development of sophisticated catalytic systems capable of achieving high reactivity and selectivity. Future research will likely focus on catalysts that can differentiate between the C(sp²)-Br bond at the 4-position and the C(sp³)-Br bond of the 6-bromomethyl group.

Key research objectives in this area could include:

Orthogonal Catalysis: Designing dual catalytic systems where two different metal catalysts operate under compatible conditions to selectively functionalize each bromine site in a one-pot fashion. For instance, a palladium catalyst known for C-C or C-N cross-coupling at the aryl bromide site could be paired with a copper or nickel catalyst that preferentially activates the benzylic bromide for substitution or coupling reactions.

Chemoselective Single-Catalyst Systems: A significant challenge lies in developing a single, highly tunable catalyst (e.g., based on Palladium, Nickel, or Rhodium) whose selectivity can be switched by modifying ligands, additives, or reaction conditions (temperature, solvent) to target either the C4-position or the 6-methyl position. Rh(III)-catalyzed C-H activation has been used for regioselective C-Br bond formation on quinoline (B57606) N-oxides, suggesting that rhodium catalysis could be a fruitful area of exploration for isoquinolines as well acs.orgresearchgate.net.

Sequential Functionalization: Research into stepwise, catalyst-controlled derivatization will be crucial. This would involve developing robust catalytic methods that allow for the high-yield functionalization of one bromine atom while leaving the other intact for subsequent transformations, thereby enabling the modular synthesis of complex isoquinoline (B145761) derivatives nih.gov.

| Catalyst System Type | Potential Application for 4-Bromo-6-(bromomethyl)isoquinoline | Research Goal |

| Dual Orthogonal Catalysts | Pd-catalyzed Suzuki coupling at C4-Br & Ni-catalyzed alkylation at C6-CH₂Br | One-pot, two-bond formation with high chemoselectivity. |

| Tunable Single Catalyst | Ligand-controlled Pd catalyst to switch between C(sp²)-Br and C(sp³)-Br activation. | A versatile "switchable" catalyst for divergent synthesis. |

| Regioselective C-H Activation | Rh(III)-catalysis for functionalization, potentially in concert with bromine reactivity. | Exploring C-H functionalization as a complementary strategy to C-Br activation. |

Asymmetric Synthesis Utilizing 4-Bromo-6-(bromomethyl)isoquinoline as a Chiral Auxiliary Precursor or Scaffold

The isoquinoline framework is a core component of numerous chiral alkaloids with significant biological activity nih.govnih.gov. 4-Bromo-6-(bromomethyl)isoquinoline is an ideal starting point for the synthesis of novel chiral auxiliaries or ligands for asymmetric catalysis.

Future research avenues in this domain include:

Chiral Auxiliary Development: The 6-(bromomethyl) group can be readily converted into a variety of functional groups (e.g., amines, phosphines, alcohols) that can be linked to a chiral moiety. This new chiral unit, appended to the rigid isoquinoline backbone, could serve as a removable chiral auxiliary, directing stereoselective transformations on a substrate temporarily attached to the isoquinoline nitrogen or another position youtube.comyoutube.com. The diastereomeric products could then be separated and the auxiliary cleaved and recycled.

Synthesis of Chiral Ligands: The two bromine sites offer handles for the construction of novel bidentate or pincer-type ligands. For example, sequential, stereocontrolled substitution reactions could introduce chiral phosphine (B1218219) or amine groups at both the C4 and C6-methyl positions, creating a novel ligand scaffold for asymmetric transition-metal catalysis. The inherent chirality of many isoquinoline alkaloids demonstrates the potential of this heterocyclic system to create effective chiral environments researchgate.net.

Mechanistic Insights into Challenging and Unprecedented Transformations

The dual reactivity of 4-Bromo-6-(bromomethyl)isoquinoline makes it a fascinating subject for mechanistic studies, particularly for complex, tandem, or cascade reactions. Understanding the underlying reaction pathways is critical for optimizing conditions and expanding the synthetic utility of this building block.

Areas ripe for investigation are:

Tandem Reaction Pathways: Designing and studying reactions where both bromine atoms participate in a single, continuous sequence. For example, an initial intramolecular reaction between the two sites could form a transient tricyclic intermediate, which could then undergo a ring-opening or rearrangement with a coupling partner. Computational and experimental studies, including kinetic analysis and intermediate trapping, will be essential to elucidate these complex pathways.

Competitive Reactivity Studies: A systematic investigation into the relative reactivity of the C4-Br versus the C6-CH₂Br bond under various catalytic conditions (e.g., different metals, ligands, bases) would provide a fundamental roadmap for its selective functionalization.

Unconventional Activation Modes: Exploring novel methods for activating the C-Br bonds, such as frustrated Lewis pair chemistry or the use of main-group catalysts, could lead to unprecedented transformations and a deeper understanding of bond-breaking and bond-forming processes involving this versatile scaffold.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are transformative tools in modern drug discovery and materials science. The defined reactive handles of 4-Bromo-6-(bromomethyl)isoquinoline make it an excellent candidate for integration into these platforms.

Future work should focus on:

Library Synthesis: Developing robust, automated protocols for the parallel synthesis of large libraries of isoquinoline derivatives. By systematically varying the reagents that react at the C4 and C6-methyl positions, vast chemical spaces can be rapidly explored to identify molecules with desired biological or material properties.

Reaction Optimization: Utilizing HTE to rapidly screen a wide array of catalysts, ligands, solvents, and other reaction parameters to quickly identify optimal conditions for the selective functionalization of either bromine site. This would accelerate the development of the novel catalytic systems mentioned in section 6.1.

Flow Chemistry Applications: Adapting the derivatization reactions of 4-Bromo-6-(bromomethyl)isoquinoline to continuous flow systems. Flow chemistry can offer improved safety, scalability, and control over reaction parameters, making the synthesis of its derivatives more efficient and reproducible researchgate.net.

Exploration of Photo- and Electro-Mediated Transformations

Photoredox and electrochemical catalysis offer green and powerful alternatives to traditional thermal methods for organic synthesis, often enabling unique reaction pathways under mild conditions mdpi.com. The isoquinoline core and bromine substituents of the target molecule are well-suited for such transformations.

Promising research directions include:

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel functionalizations. For instance, a photocatalyst could selectively reduce the aryl bromide to generate an aryl radical for subsequent reactions, or activate the benzylic bromide towards radical-mediated C-C bond formation nih.govacs.orgresearchgate.net. The nitrogen atom in the isoquinoline ring can also be involved, participating in radical cascade cyclizations to build more complex polycyclic systems rsc.orgrsc.org. The potential for photoinduced dearomative cycloadditions also presents an exciting avenue for rapidly increasing molecular complexity nih.govnih.gov.

Electrochemical Synthesis: Anodic oxidation or cathodic reduction could be used to selectively activate one of the C-Br bonds or the isoquinoline ring itself. Electrosynthesis can avoid the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry researchgate.netresearchgate.net. For example, electrochemically generated radicals could be used to functionalize the isoquinoline core in ways not accessible through traditional methods.

Dual Photo/Electro-Catalysis: Combining light and electricity could unlock unprecedented reactivity, allowing for transformations that are not possible with either method alone.

| Method | Potential Transformation | Advantage |

| Photoredox Catalysis | Radical-mediated coupling at C4-Br or C6-CH₂Br position. | Mild conditions, high functional group tolerance, novel reaction pathways. nih.gov |

| Electrosynthesis | Selective reduction of C4-Br for arylation or vinylation. | Avoids chemical reagents, high control over redox potential. |

| Photoinduced Reactions | [2+2] cycloaddition followed by electrocyclization. | Rapid construction of complex polycyclic aza-aromatics. nih.gov |

Expansion into Novel Materials Science Building Blocks via Advanced Chemical Synthesis

Conjugated polymers and organic small molecules containing N-heterocycles are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.orgrsc.org. The rigid, planar structure of the isoquinoline core, combined with the synthetic handles provided by the bromine atoms, makes 4-Bromo-6-(bromomethyl)isoquinoline a promising building block for new functional materials.

Future research in this area could explore:

Synthesis of Conjugated Polymers: The two bromine atoms can be used as polymerization points in cross-coupling reactions (e.g., Suzuki or Stille coupling) to create novel isoquinoline-containing conjugated polymers nih.gov. The electronic properties of these polymers could be tuned by the choice of co-monomers, potentially leading to new materials with high charge carrier mobility or specific emission characteristics.

Electrochromic Materials: Isoquinoline derivatives have been investigated for their electrochromic properties mdpi.com. The extended conjugation that can be built from the 4-Bromo-6-(bromomethyl)isoquinoline core could lead to new materials that change color in response to an electrical potential, with applications in smart windows and displays.

Fluorescent Sensors: The isoquinoline nucleus is known to be a part of many fluorescent molecules. By selectively functionalizing the C4 and C6-methyl positions with receptor units, it may be possible to design novel chemosensors where analyte binding modulates the fluorescence output of the isoquinoline core.

Green Chemistry Approaches to Isoquinoline Derivatization

The principles of green chemistry are increasingly guiding synthetic route design rsc.orgtandfonline.com. Future research on 4-Bromo-6-(bromomethyl)isoquinoline should prioritize the development of more sustainable synthetic methods.

Key goals for green derivatization include:

Use of Greener Solvents: Moving away from hazardous chlorinated or polar aprotic solvents towards more benign alternatives like water, ethanol (B145695), or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) rsc.orgresearchgate.net.

Recyclable Catalysts: Developing heterogeneous or magnetically recoverable catalysts for the functionalization reactions of the molecule. This would simplify product purification and reduce catalyst waste, a significant issue in many cross-coupling reactions nih.gov.

Energy Efficiency: Employing energy-efficient activation methods such as microwave irradiation or mechanochemistry (ball-milling) to reduce reaction times and energy consumption compared to conventional heating researchgate.netmdpi.com. The use of photocatalysis with LEDs also represents a highly energy-efficient approach rsc.org.

By pursuing these diverse research trajectories, the scientific community can unlock the full synthetic potential of 4-Bromo-6-(bromomethyl)isoquinoline, transforming it from a simple building block into a versatile platform for innovation in catalysis, medicine, materials science, and sustainable chemistry.

Q & A

How can the synthetic yield of 4-Bromo-6-(bromomethyl)isoquinoline be optimized for cross-coupling reactions?

Basic Research Question

The optimization of synthetic pathways for halogenated isoquinolines often hinges on substituent effects and reaction conditions. For 4-Bromo-6-(bromomethyl)isoquinoline, experimental screening of substituents at the 6-position (e.g., –NH₂, –CN) has shown significant variations in yields due to differences in reduction potentials. For example, 6-NH₂ substitution (reduction potential: −3.26 V) achieved 64% yield in borylation reactions, while 6-CN (−2.51 V) yielded only 32% . Key strategies include:

- Electrochemical tuning : Prioritize substituents with lower reduction potentials to enhance electron-donating capacity.

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura couplings, leveraging bromine’s leaving-group reactivity.

- Temperature control : Maintain mild conditions (e.g., 60–80°C) to avoid decomposition of the bromomethyl group.

What analytical techniques are critical for characterizing substituent effects on 4-Bromo-6-(bromomethyl)isoquinoline’s reactivity?

Basic Research Question

Substituent effects at the 6-position can be systematically analyzed using:

- Cyclic voltammetry (CV) : To measure reduction potentials and correlate them with reaction yields (e.g., −3.26 V for 6-NH₂ vs. −2.51 V for 6-CN) .

- NMR spectroscopy : H and C NMR to confirm regioselectivity and monitor bromine substitution patterns.

- X-ray crystallography : Resolve steric effects of bulky substituents on the isoquinoline backbone.

How does the bromomethyl group at the 6-position influence the compound’s application in fragment-based drug design?

Advanced Research Question

The bromomethyl group serves as a versatile handle for derivatization. In fragment-based drug discovery, this moiety enables:

- Selective functionalization : Merging fragments via alkylation or nucleophilic substitution (e.g., coupling with thiols or amines) to generate potent leads .

- Biological activity modulation : Introducing polar groups (e.g., –OH, –COOH) to improve solubility, as seen in structural analogs like Ber-D, a water-soluble isoquinoline derivative .

- Target engagement studies : Radiolabeling or fluorescent tagging via bromine substitution for tracking binding kinetics.

What computational methods predict the electronic properties of 4-Bromo-6-(bromomethyl)isoquinoline for catalytic applications?

Advanced Research Question

Density functional theory (DFT) calculations are critical for modeling:

- Redox behavior : Predict reduction potentials to guide catalyst design (e.g., for photoredox catalysis) .

- Electrophilicity : Assess the bromine’s leaving-group propensity in SNAr or cross-coupling reactions.

- Steric maps : Analyze spatial hindrance around the bromomethyl group for ligand optimization in transition-metal complexes.

How can structural modifications enhance the pharmacokinetic profile of 4-Bromo-6-(bromomethyl)isoquinoline derivatives?

Advanced Research Question

Key challenges include poor solubility and metabolic instability. Methodological solutions involve:

- PEGylation : Attaching polyethylene glycol chains to the bromomethyl group to improve aqueous solubility .

- Prodrug strategies : Masking reactive bromine with ester or carbamate groups for controlled release.

- Metabolic shielding : Introducing electron-withdrawing substituents (e.g., –CF₃) to slow CYP450-mediated oxidation .

What role does 4-Bromo-6-(bromomethyl)isoquinoline play in synthesizing proton sponge-like compounds?

Advanced Research Question

The bromomethyl group enables the synthesis of high-basicity "proton sponge" analogs. For example:

- Bis-alkylation : Reacting with diamines (e.g., 1,8-diaminonaphthalene) to form rigid, electron-rich macrocycles .

- Kinetic studies : Measure protonation/deprotonation rates via stopped-flow spectroscopy to assess sponge-like behavior.

How can metabolic engineering be applied to biosynthesize 4-Bromo-6-(bromomethyl)isoquinoline derivatives?

Advanced Research Question

Recent advances in plant and microbial engineering offer pathways:

- Heterologous expression : Introduce isoquinoline alkaloid biosynthetic genes (e.g., from Eschscholzia californica) into E. coli or yeast .

- Enzyme engineering : Optimize methyltransferases or halogenases for site-specific bromination .

- Fermentation optimization : Use fed-batch reactors with precursor feeding (e.g., tyrosine or dopamine) to boost yields.

What safety protocols are essential when handling 4-Bromo-6-(bromomethyl)isoquinoline in laboratory settings?

Basic Research Question

Critical precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

- Stability testing : Store at ≤4°C to prevent decomposition of the bromomethyl group .

How do substituents at the 4- and 6-positions affect the compound’s antimicrobial activity?

Advanced Research Question

The bromine and bromomethyl groups enhance antimicrobial potency via:

- Membrane disruption : Hydrophobic interactions with Gram-negative bacterial membranes (e.g., E. coli) .

- Target inhibition : Binding to MreB cytoskeletal proteins, disrupting cell wall synthesis .

- Synergistic effects : Combining with β-lactams to overcome resistance mechanisms.

What contradictions exist in the literature regarding the biological activity of brominated isoquinolines?

Advanced Research Question

Discrepancies arise in:

- Mechanism of action : Some studies attribute antitumor activity to topoisomerase inhibition, while others emphasize ROS generation .

- Structure-activity relationships (SAR) : Conflicting reports on whether bromine at the 4- or 6-position maximizes potency .

- Toxicity profiles : Variability in cytotoxicity assays due to differences in cell lines (e.g., HeLa vs. HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.